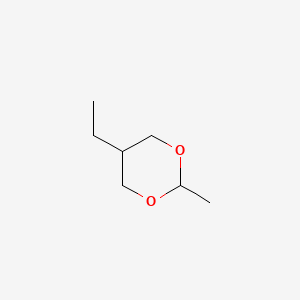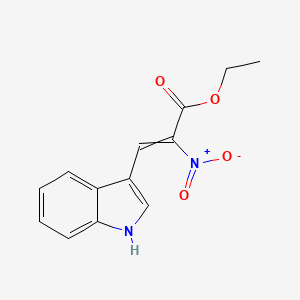
2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a nitro group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative, which is then subjected to nitration to introduce the nitro group.
Esterification: The nitrated indole derivative is then esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(1H-indol-3-yl)-, ethyl ester
- 2-Propenoic acid, 3-(1H-indol-3-yl)-2-isocyanato-, ethyl ester
- 2-Propenoic acid, 3-(1H-indol-3-yl)-2-hydroxy-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(1H-indol-3-yl)-2-nitro-, ethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
21735-28-4 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC 名称 |
ethyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)12(15(17)18)7-9-8-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3 |
InChI 键 |
RZQBMPFLULFMPB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


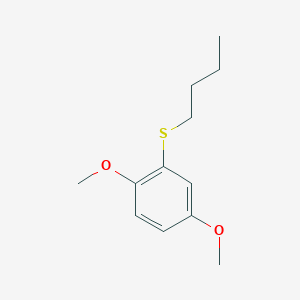
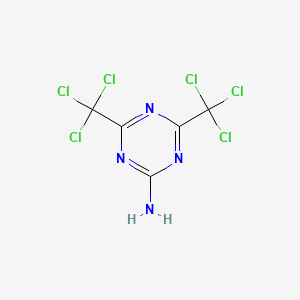
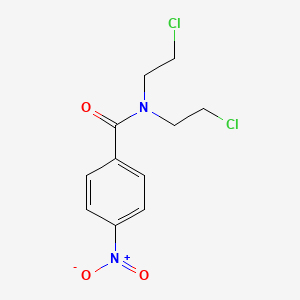
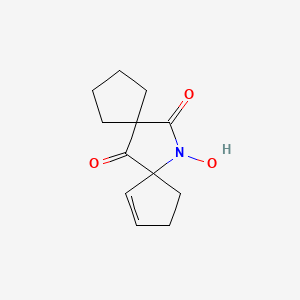


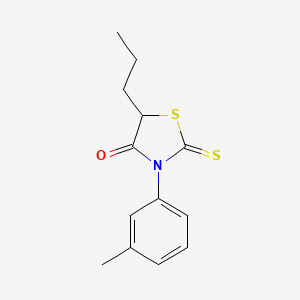

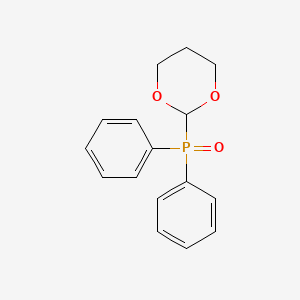
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)



